molecular formula C9H19O4P B046978 2-Diethoxyphosphorylpentanal CAS No. 112292-30-5

2-Diethoxyphosphorylpentanal

Cat. No. B046978
M. Wt: 222.22 g/mol
InChI Key: GNADZBBZHMTITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diethoxyphosphorylpentanal, also known as DEPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEPP is a phosphonate derivative of pentanal, and its unique chemical properties make it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2-Diethoxyphosphorylpentanal involves the formation of a covalent bond between the phosphorus atom of 2-Diethoxyphosphorylpentanal and the serine residue of the active site of acetylcholinesterase. This covalent bond prevents the enzyme from functioning properly, leading to a buildup of acetylcholine in the synapse.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Diethoxyphosphorylpentanal are primarily related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synapse, which can have various effects on the nervous system. 2-Diethoxyphosphorylpentanal has been shown to enhance memory and cognitive function in animal models, making it a potential therapeutic agent for conditions such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Diethoxyphosphorylpentanal in lab experiments include its high potency as an acetylcholinesterase inhibitor, its ability to cross the blood-brain barrier, and its fluorescent properties, which make it useful for imaging studies. However, 2-Diethoxyphosphorylpentanal also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on 2-Diethoxyphosphorylpentanal, including its potential therapeutic applications for Alzheimer's disease and other cognitive disorders. Additionally, 2-Diethoxyphosphorylpentanal could be used to study the role of acetylcholine in other physiological processes, such as muscle contraction and heart function. Further research is also needed to explore the safety and toxicity of 2-Diethoxyphosphorylpentanal and to develop more efficient synthesis methods for this compound.
In conclusion, 2-Diethoxyphosphorylpentanal is a valuable tool for scientific research due to its unique chemical properties and potential applications in various fields. As research continues, 2-Diethoxyphosphorylpentanal could lead to new insights into the biochemical and physiological processes of the nervous system and other areas of the body.

Synthesis Methods

The synthesis of 2-Diethoxyphosphorylpentanal involves the reaction of pentanal with diethyl phosphite in the presence of an acid catalyst. The resulting product is a colorless liquid that is soluble in most organic solvents. The purity of 2-Diethoxyphosphorylpentanal can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Diethoxyphosphorylpentanal has been used in various scientific research applications, including enzyme inhibition studies, protein labeling, and fluorescent imaging. 2-Diethoxyphosphorylpentanal is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the neurotransmission process. By inhibiting this enzyme, 2-Diethoxyphosphorylpentanal can be used to study the effects of acetylcholine on various physiological processes.

properties

CAS RN

112292-30-5

Product Name

2-Diethoxyphosphorylpentanal

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

2-diethoxyphosphorylpentanal

InChI

InChI=1S/C9H19O4P/c1-4-7-9(8-10)14(11,12-5-2)13-6-3/h8-9H,4-7H2,1-3H3

InChI Key

GNADZBBZHMTITK-UHFFFAOYSA-N

SMILES

CCCC(C=O)P(=O)(OCC)OCC

Canonical SMILES

CCCC(C=O)P(=O)(OCC)OCC

synonyms

DIETHYL 1-PROPYL-2-OXOETHYLPHOSPHONATE

Origin of Product

United States

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